molecular formula C17H15ClN2O2 B5604674 2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-4-methoxyphenol

2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-4-methoxyphenol

Cat. No. B5604674
M. Wt: 314.8 g/mol
InChI Key: JWUCGLNVBCCDOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-4-methoxyphenol involves regiospecific reactions, where the identification of the correct regioisomer can be challenging. Spectroscopic techniques and single-crystal X-ray analysis have been pivotal in unambiguously determining the structures of these compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

Molecular docking and quantum chemical calculations have been used to detail the molecular structure and spectroscopic data of related compounds. Studies involving DFT (B3LYP) with basis set calculations have provided insights into geometry, vibrational spectra, and fundamental vibrations (Viji et al., 2020).

Chemical Reactions and Properties

The chemical reactions typically involve one-pot multi-component cyclocondensation, leading to the synthesis of novel compounds with detailed analytical and spectral data. This methodological approach underlines the synthetic versatility and chemical reactivity of the pyrazol-4-yl moiety (Khalifa, Al-Omar, & Nossier, 2017).

Physical Properties Analysis

The physical properties, such as crystal packing and conformational differences, are crucial for understanding the solid-state characteristics of these compounds. X-ray crystallography provides essential data on molecular orientation and intermolecular interactions (Trilleras et al., 2005).

Chemical Properties Analysis

The chemical properties, including intramolecular charge transfer and molecular electrostatic potential, have been assessed through natural bond orbital analysis and other quantum chemical methods. This analysis is important for understanding the reactivity and stability of the compound (Viji et al., 2020).

properties

IUPAC Name

2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-4-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-10-16(14-9-13(22-2)7-8-15(14)21)17(20-19-10)11-3-5-12(18)6-4-11/h3-9,21H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUCGLNVBCCDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)C3=C(C=CC(=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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